molecular formula C14H18O4 B038092 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone CAS No. 121789-38-6

3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone

Cat. No.: B038092
CAS No.: 121789-38-6
M. Wt: 250.29 g/mol
InChI Key: IDEMILWOCUWVGQ-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone is an organic compound characterized by the presence of a 1,3-dioxane ring and a methoxy group attached to a propiophenone backbone

Scientific Research Applications

3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone has several applications in scientific research:

Mechanism of Action

Without specific studies, it’s difficult to predict the exact mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its specific molecular targets in the body .

Future Directions

The future research directions for this compound would depend on its potential applications. For instance, if it were found to have medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zirconium tetrachloride . The reaction is usually carried out under reflux conditions with continuous removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane derivatives: Compounds such as 1,3-dioxane-2-yl-benzene derivatives share structural similarities.

    Methoxypropiophenone derivatives: Compounds with similar methoxy and propiophenone backbones.

Uniqueness

3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone is unique due to the combination of the 1,3-dioxane ring and the methoxypropiophenone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEMILWOCUWVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560179
Record name 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121789-38-6
Record name 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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